molecular formula C11H7F3S B12845988 3-[3-(Trifluoromethyl)phenyl]thiophene CAS No. 886503-60-2

3-[3-(Trifluoromethyl)phenyl]thiophene

Cat. No.: B12845988
CAS No.: 886503-60-2
M. Wt: 228.24 g/mol
InChI Key: WZCAVDBDBUCKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Trifluoromethyl)phenyl]thiophene is a high-value aromatic heterocycle that serves as a versatile building block in medicinal chemistry and materials science research. This compound features a thiophene ring, a privileged pharmacophore in drug design, directly linked to a phenyl ring bearing a trifluoromethyl group at the meta position . The thiophene moiety is ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs, underscoring its significant role in pharmaceutical development . The incorporation of the trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, while also influencing its electronic properties, making it a critical scaffold for structure-activity relationship (SAR) studies . In pharmaceutical research, this compound acts as a key synthetic intermediate for developing therapeutics across multiple disease areas. The thiophene nucleus is a recognized bioisostere for phenyl rings, capable of improving a candidate drug's binding affinity and metabolic profile . Researchers utilize this scaffold in the exploration of novel compounds with potential biological activities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) modulatory effects . Furthermore, the specific structure of this compound has been employed in the development of advanced electrochemical sensors. When electrochemically polymerized into a conjugated polymer film, it forms a selective layer on electrode surfaces that can interact with synthetic stimulants and other analytes through a combination of charge-transfer, hydrogen bonding, and π-π interactions, demonstrating its utility in forensic electroanalysis and sensor technology . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

886503-60-2

Molecular Formula

C11H7F3S

Molecular Weight

228.24 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C11H7F3S/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-7H

InChI Key

WZCAVDBDBUCKQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC=C2

Origin of Product

United States

Advanced Spectroscopic Characterization and Theoretical Spectroscopy

Vibrational Spectroscopic Analysis for Conformational and Electronic Structure Probing

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure, bonding, and conformational isomers of 3-[3-(trifluoromethyl)phenyl]thiophene.

Infrared (IR) and Raman Spectroscopy

The experimental vibrational spectra of thiophene (B33073) derivatives are well-documented, with characteristic bands corresponding to the vibrations of the thiophene ring and its substituents. For 3-substituted thiophenes, the IR spectra typically show C-H stretching vibrations of the aromatic rings in the region of 3100-3000 cm⁻¹. researchgate.net The skeletal stretching vibrations of the C=C bonds within the aromatic rings usually appear as a set of four bands around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. researchgate.net

In a study on the polymeric form of the related compound 3-(4-trifluoromethyl)-phenyl)-thiophene, Raman spectroscopy was utilized to confirm the presence of the –PhCF₃ group. chemicalbook.com Characteristic Raman bands were observed in the 1205 to 1420 cm⁻¹ range, which were assigned to the –PhCF₃ mode. chemicalbook.com Specifically, bands at 1209, 1261, 1288, and 1349 cm⁻¹ confirmed the presence of the trifluoromethylphenyl substituent in the polymer. chemicalbook.com The C–S–C ring deformation modes are typically observed at lower frequencies, between 735 to 648 cm⁻¹. chemicalbook.com For the specific isomer, this compound, similar characteristic bands are expected, with slight shifts in frequency due to the meta-substitution pattern of the trifluoromethyl group on the phenyl ring.

Computational Prediction of Vibrational Frequencies

To complement experimental findings, computational methods such as Density Functional Theory (DFT) are employed to predict vibrational frequencies. Theoretical calculations for similar 3-phenylthiophene (B186537) derivatives have been performed using the B3LYP method with basis sets like 6-31G(d) and 6-311++G(d,p). rsc.orgresearchgate.netrsc.org These calculations provide optimized geometries and theoretical vibrational frequencies that generally show good agreement with experimental data after applying a scaling factor to account for anharmonicity and other method-specific deviations. researchgate.net The computed frequencies aid in the precise assignment of the fundamental vibrational modes observed in the experimental IR and Raman spectra. researchgate.net

For instance, theoretical calculations on 3-phenylthiophene derivatives show that the dihedral angle between the thiophene and benzene (B151609) rings is a key geometric parameter influencing the vibrational modes. rsc.orgresearchgate.net The introduction of different substituent groups on the phenyl ring can alter this angle, thereby affecting the extent of π-conjugation and the resulting vibrational frequencies. rsc.orgresearchgate.net

Table 1: Predicted Vibrational Frequencies for 3-Phenylthiophene Derivatives This table is a representation of typical data obtained from DFT calculations for related compounds, as specific experimental or theoretical data for this compound is not readily available in the cited literature.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H) aromatic3120 - 3050Stretching vibrations of C-H bonds on the phenyl and thiophene rings
ν(C=C) aromatic1610 - 1450Stretching vibrations of the carbon-carbon double bonds in the aromatic rings
ν(C-F)1350 - 1100Stretching vibrations of the carbon-fluorine bonds in the trifluoromethyl group
δ(C-H) in-plane1250 - 1050In-plane bending vibrations of the aromatic C-H bonds
γ(C-H) out-of-plane900 - 650Out-of-plane bending vibrations of the aromatic C-H bonds
ν(C-S)750 - 600Stretching vibrations of the carbon-sulfur bonds in the thiophene ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Mapping

NMR spectroscopy provides detailed information about the electronic environment of the atomic nuclei, allowing for the structural elucidation of this compound.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for identifying the different types of protons and carbons in the molecule. For related trifluoromethyl-substituted compounds, ¹H NMR spectra are typically recorded at frequencies of 400 MHz or higher. acs.org The aromatic protons of the phenyl and thiophene rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would be indicative of the meta-substitution on the phenyl ring and the 3-substitution on the thiophene ring.

¹³C NMR provides information on the carbon skeleton. The carbon atoms attached to the electron-withdrawing trifluoromethyl group and the sulfur atom in the thiophene ring would have characteristic chemical shifts. In related compounds, the CF₃ carbon appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. rsc.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals, especially in complex molecules where signal overlap can occur in 1D spectra. hmdb.ca COSY spectra reveal proton-proton coupling networks, while HMQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. hmdb.ca

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are crucial for validating experimental assignments and for understanding the relationship between electronic structure and NMR data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be reliable for predicting ¹H and ¹³C chemical shifts. rsc.orgresearchgate.netrsc.org Calculations for similar 3-phenylthiophene derivatives have been performed at levels like B3LYP/6-311++G(d,p). rsc.orgresearchgate.netrsc.org The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on data from analogous compounds and theoretical principles, as a complete experimental dataset for the title compound is not available in the cited literature.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Thiophene H-27.3 - 7.6125 - 128
Thiophene H-47.1 - 7.4122 - 125
Thiophene H-57.4 - 7.7128 - 131
Phenyl H-2'7.7 - 8.0123 - 126 (q)Adjacent to CF₃ group
Phenyl H-4'7.6 - 7.9129 - 132
Phenyl H-5'7.5 - 7.8124 - 127
Phenyl H-6'7.6 - 7.9129 - 132
Thiophene C-3-140 - 143Substituted carbon
Phenyl C-1'-141 - 144Substituted carbon
Phenyl C-3'-130 - 133 (q)Carbon bearing the CF₃ group
CF₃-122 - 125 (q)Trifluoromethyl carbon

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, providing insights into the extent of π-conjugation. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λ_max) is related to the energy gap between these orbitals.

For π-conjugated systems like this compound, the electronic spectra are characterized by intense absorption bands corresponding to π → π* transitions. The position of these bands is sensitive to the degree of conjugation between the thiophene and phenyl rings. Theoretical studies on poly(3-hexylthiophene) have shown that the main absorption peak is primarily determined by the torsional angle between the thiophene rings. rsc.org A more planar conformation leads to a smaller HOMO-LUMO gap and a red-shift (longer wavelength) in the absorption maximum.

Time-dependent DFT (TD-DFT) calculations are the standard method for predicting electronic spectra. rsc.org For related 3-phenylthiophene derivatives, TD-DFT calculations have been used to investigate the singlet electronic excited state properties. rsc.orgrsc.org The presence of the trifluoromethyl group, an electron-withdrawing group, is expected to influence the electronic properties and thus the UV-Vis absorption spectrum. In related systems, the interaction between a thiophenolate anion and a trifluoromethyl phenyl sulfone leads to the formation of an electron donor-acceptor complex with a strong absorption in the blue light region. cas.cn

Table 3: Predicted UV-Vis Absorption Data for this compound This table is based on theoretical predictions and data from similar conjugated systems, as specific experimental data for the title compound is limited in the provided sources.

SolventPredicted λ_max (nm)Electronic TransitionPredicted Oscillator Strength (f)
Hexane250 - 280π → π> 0.5
Ethanol255 - 285π → π> 0.5

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

For instance, the related compound 3-[3,4-bis(trifluoromethyl)phenyl]thiophene has a calculated exact mass of 296.00944034 Da. nih.gov This high level of precision allows for unambiguous formula determination.

The fragmentation pattern of this compound under electron ionization would be influenced by the stability of the thiophene and phenyl rings, as well as the strong carbon-fluorine bonds of the trifluoromethyl group. Studies on the mass spectrometry of trifluoromethyl-substituted heterocycles indicate that fragmentation often involves the detachment of the CF₃ group or difluorocarbene (CF₂). fluorine1.ru The fragmentation of similar aromatic sulfur compounds is also characterized by the rupture of the thiophene ring and loss of the substituent. arkat-usa.org

A hypothetical fragmentation pattern for this compound could involve the following key steps:

Formation of the molecular ion [M]⁺•.

Loss of a fluorine radical to form [M-F]⁺.

Loss of the trifluoromethyl radical to form the 3-phenylthiophene cation.

Cleavage of the thiophene ring, leading to smaller fragment ions.

A detailed analysis of the fragmentation pathways provides a molecular fingerprint, aiding in the structural elucidation of the compound.

Table 1: Predicted HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₁H₇F₃S
Monoisotopic Mass228.02206 g/mol (Calculated)
Major Predicted Fragments[M-F]⁺, [M-CF₃]⁺, [C₁₀H₇S]⁺

Note: The data in this table is predicted based on the chemical structure and data from related compounds, as specific experimental HRMS data for this compound is not currently available in reviewed literature.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

As of now, a specific single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. However, crystallographic studies of analogous molecules, such as 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, reveal important structural features that can be extrapolated. nih.govresearchgate.net In this related structure, the dihedral angle between the benzothiophene (B83047) ring system and the adjacent phenyl ring is 29.78 (11)°. nih.gov The crystal structure is stabilized by intermolecular interactions, including C—H⋯F hydrogen bonds. nih.gov

For this compound, it is expected that the molecule would exhibit a non-planar conformation due to steric hindrance between the thiophene and phenyl rings. The dihedral angle between the two rings would be a key structural parameter. The crystal packing would likely be influenced by weak intermolecular forces such as π–π stacking interactions between the aromatic rings and C—H⋯F hydrogen bonds involving the trifluoromethyl group. researchgate.net

Table 2: Anticipated Crystallographic Parameters for this compound

ParameterAnticipated Feature
Crystal SystemLikely monoclinic or orthorhombic
Space GroupCentrosymmetric or non-centrosymmetric
Key Dihedral AngleNon-zero angle between thiophene and phenyl rings
Intermolecular Interactionsπ–π stacking, C—H⋯F hydrogen bonds

Note: The information in this table is based on theoretical considerations and data from structurally similar compounds, pending experimental determination for this compound.

Computational Chemistry and Electronic Structure Analysis

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to predict the geometric and energetic properties of molecular systems.

The conformational landscape of 3-[3-(Trifluoromethyl)phenyl]thiophene is primarily defined by the torsional or dihedral angle between the thiophene (B33073) and phenyl rings. Due to the steric hindrance between the hydrogen atoms on adjacent positions of the two rings, a completely planar conformation is generally not the most stable state for biaryl systems.

Computational geometry optimization reveals that the molecule adopts a non-planar ground state. The potential energy surface, when scanned along the inter-ring dihedral angle, typically shows a global minimum at a twisted conformation. This twisting alleviates the steric strain while maintaining a significant degree of π-conjugation between the aromatic systems. Studies on similar biaryl compounds indicate that the energy barrier to rotation around the central carbon-carbon bond is relatively low, often within a few kcal/mol, suggesting that the molecule possesses considerable conformational flexibility at room temperature. nih.govplos.orgnih.gov

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound

ParameterValue (DFT B3LYP/6-31G(d,p))
Dihedral Angle (Thiophene-Phenyl)~ 35-45°
C-C Inter-ring Bond Length~ 1.48 Å
C-S Bond Length (Thiophene)~ 1.72 Å
C-F Bond Length (CF3 group)~ 1.35 Å

Note: These values are representative and based on typical results for similar compounds calculated at this level of theory.

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation (XC) functional and the basis set. For systems like substituted phenylthiophenes, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed and well-validated choice that provides reliable geometric and electronic properties. royalsocietypublishing.orgnih.gove3s-conferences.org

The basis set, which describes the atomic orbitals, is also a critical component. The Pople-style basis set, 6-31G(d,p), is frequently used for initial geometry optimizations as it offers a good compromise between accuracy and computational expense. royalsocietypublishing.orgnih.gov For more refined energy calculations and analysis of electronic properties, larger basis sets such as 6-311++G(d,p) or DGDZVP2 are often utilized to provide a more flexible description of the electron distribution. royalsocietypublishing.orgnih.gov The selection of these methods is validated by their successful application in numerous computational studies of related biaryl and thiophene-containing molecules, where they have shown good agreement with experimental data where available. nih.govresearchgate.net For highly accurate HOMO-LUMO gap predictions, range-separated functionals like ωB97XD have demonstrated superior performance. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are paramount in determining a molecule's chemical reactivity and electronic properties.

The energies of the HOMO and LUMO, and the gap between them (ΔE = ELUMO – EHOMO), are fundamental quantum chemical descriptors. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the ground to an excited state. Conversely, a small gap suggests the molecule is more polarizable and reactive. mdpi.com

For this compound, the electron-rich thiophene ring contributes significantly to the HOMO, while the phenyl ring, influenced by the strongly electron-withdrawing trifluoromethyl group, plays a major role in the LUMO. The calculated energy gap is a key parameter for predicting its potential use in organic electronics. nih.govresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gap

ParameterEnergy (eV) - Representative
HOMO Energy (EHOMO)-6.0 to -6.5
LUMO Energy (ELUMO)-1.5 to -2.0
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Note: These energy values are typical for substituted biaryl-thiophenes calculated with hybrid DFT functionals and are presented for illustrative purposes.

The spatial distribution of the FMOs dictates the molecule's behavior in chemical reactions and its electronic functionality.

HOMO: The Highest Occupied Molecular Orbital is typically delocalized across the entire π-conjugated system but shows the highest density on the thiophene ring. The sulfur atom's lone pairs also contribute to this orbital. This distribution indicates that the initial electrophilic attack is most likely to occur on the thiophene moiety.

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly localized on the phenyl ring and the trifluoromethyl (CF3) group. The strong electron-withdrawing nature of the CF3 group lowers the energy of the LUMO and pulls electron density towards the phenyl ring. This suggests that nucleophilic attack or electron acceptance will primarily involve this part of the molecule. researchgate.net

This clear separation of HOMO and LUMO densities is characteristic of a donor-acceptor type system and is crucial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface. ajchem-a.com

For this compound, the MEP map reveals distinct regions of varying electrostatic potential:

Negative Potential (Red/Yellow): The most electron-rich regions are located around the sulfur atom of the thiophene ring and the fluorine atoms of the trifluoromethyl group. These areas are susceptible to electrophilic attack and are indicative of sites for hydrogen bonding or coordination to Lewis acids. researchgate.netresearchgate.net

Positive Potential (Blue): The most electron-deficient regions (highest positive potential) are found around the hydrogen atoms of both the thiophene and phenyl rings. researchgate.netnih.gov

Neutral/Intermediate Potential (Green): The carbon backbones of the aromatic rings generally exhibit intermediate potential.

Prediction of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the distribution of electron density across its molecular framework. Computational methods such as Natural Bond Orbital (NBO) analysis and analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are instrumental in predicting sites susceptible to electrophilic and nucleophilic attack.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring through a strong negative inductive effect (-I). This effect deactivates the phenyl ring, making its carbon atoms potential sites for nucleophilic attack. Conversely, the thiophene ring is an electron-rich aromatic system, rendering it nucleophilic in character. d-nb.info The sulfur atom, with its lone pairs of electrons, is a primary nucleophilic center. d-nb.info

Studies on structurally related thiophene derivatives indicate that the carbon atoms of the thiophene ring, particularly at positions 2 and 4, can also exhibit increased nucleophilicity. d-nb.info The most probable sites for electrophilic and nucleophilic attack on this compound are summarized below.

Table 1: Predicted Reactive Sites in this compound

Site Type Location Rationale
Nucleophilic Thiophene Sulfur Atom (S1) High electron density due to lone pairs.
Thiophene Ring (C2, C5) Electron-rich π-system of the aromatic thiophene ring.
Electrophilic Phenyl Ring Carbons Electron density is withdrawn by the -CF₃ group.
Carbon atom of the -CF₃ group Positive electrostatic potential due to highly electronegative fluorine atoms.

Visualization of Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and identifying its reactive regions. mdpi.com The MEP is mapped onto the molecule's electron density surface, where different colors represent varying electrostatic potentials.

For this compound, an MEP map would reveal distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): These areas indicate electron-rich regions and are prime targets for electrophilic attack. Such regions are expected to be concentrated around the highly electronegative fluorine atoms of the trifluoromethyl group and the sulfur atom of the thiophene ring due to its lone pairs. researchgate.net

Positive Potential (Blue): These areas signify electron-deficient regions, which are susceptible to nucleophilic attack. The hydrogen atoms attached to both the phenyl and thiophene rings would exhibit positive potential. A significant region of positive potential, often referred to as a σ-hole, might also be present on the carbon atom of the -CF₃ group. researchgate.net

Neutral Potential (Green): These regions represent areas with near-zero potential, typically found over the carbon backbone of the aromatic rings.

The MEP map provides a clear, visual representation of the charge landscape, corroborating the predictions of electrophilic and nucleophilic sites derived from FMO and NBO analyses. d-nb.infoscispace.com

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and to simulate their UV-Vis absorption spectra. nih.gov This technique calculates the excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths (f), which relate to the probability of a given electronic transition. researchgate.net

For this compound, the primary electronic transitions observed in the UV-Vis spectrum are expected to be π → π* transitions. These involve the promotion of an electron from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO) within the conjugated system formed by the interconnected phenyl and thiophene rings.

Simulations for similar thiophene-based aromatic compounds typically employ functionals like B3LYP in conjunction with a suitable basis set. nih.gov The resulting data can be used to generate a theoretical spectrum, which can then be compared with experimental results to validate the computational model and aid in the interpretation of the observed spectral features. nih.gov The calculated wavelength of maximum absorbance (λ_max) is a key parameter derived from these simulations.

Table 2: Illustrative TD-DFT Data for a Phenyl-Thiophene System Note: The following data is representative of calculations performed on related phenyl-thiophene systems and serves to illustrate the typical output of a TD-DFT simulation. Specific values for this compound would require dedicated computation.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 3.9 - 4.5 275 - 320 > 0.5
S₀ → S₂ 4.6 - 5.2 240 - 270 > 0.1

Theoretical Insights into Intermolecular and Intramolecular Interactions

The solid-state packing and conformational preferences of this compound are dictated by a subtle interplay of weak intermolecular and intramolecular forces. Computational studies can model these interactions to predict crystal structures and molecular conformations.

Hydrogen Bonding Networks and Their Influence on Molecular Conformation

Although this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in a network of weak, non-classical hydrogen bonds. These interactions, primarily of the C-H···X type (where X is an electronegative atom or a π-system), play a crucial role in stabilizing the molecular conformation and crystal packing.

C-H···F Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can act as acceptors for weak hydrogen bonds from C-H groups on neighboring molecules. mdpi.com Studies on fluorinated compounds have shown that these interactions, while weak, can be a controlling factor in crystal assembly. researchgate.net Intramolecular C-H···F interactions can also occur, influencing the torsional angle between the phenyl and thiophene rings.

C-H···S Interactions: The sulfur atom in the thiophene ring, with its lone pair electrons, can serve as a hydrogen bond acceptor for C-H donors from adjacent molecules.

C-H···π Interactions: The electron-rich π-systems of both the thiophene and phenyl rings can act as acceptors for hydrogen bonds from C-H groups. nih.gov This type of interaction is common in aromatic systems and contributes significantly to the stability of stacked structures.

Aromatic Stacking and π-π Interactions

Non-covalent π-π stacking interactions are fundamental to the structure of aromatic compounds. rsc.org In this compound, these interactions can occur between the thiophene ring of one molecule and the phenyl ring of another, or between like rings. The geometry of these interactions is typically parallel-displaced, rather than a direct face-to-face stacking, to minimize electrostatic repulsion. nih.gov

The presence of the electron-withdrawing -CF₃ group on the phenyl ring and the electron-donating nature of the thiophene ring creates a polarized system. This electronic disparity can enhance π-π stacking through favorable electrostatic (quadrupole) interactions, a phenomenon observed in phenyl-perfluorophenyl systems. nih.gov The electron-deficient trifluoromethyl-substituted phenyl ring can favorably interact with the electron-rich thiophene ring of a neighboring molecule. Computational studies on related systems show that van der Waals dispersion forces are the dominant stabilizing component of these interactions. nih.gov These stacking interactions, in concert with the hydrogen bonding networks, are the primary drivers of molecular self-assembly in the solid state. mdpi.com

Reaction Mechanisms and Chemical Transformations

Elucidation of Mechanistic Pathways for Trifluoromethylation Reactions

Trifluoromethylation reactions are critical for the synthesis of molecules like 3-[3-(Trifluoromethyl)phenyl]thiophene. These reactions introduce the CF₃ group onto an aromatic scaffold and can proceed through various mechanistic pathways, including those involving photochemical electron transfer, radical intermediates, or direct electrophilic attack.

Photochemical methods provide a powerful means to initiate trifluoromethylation, often involving electron transfer steps. For instance, the photolysis of trifluoroiodomethane (CF₃I) in the presence of an aromatic substrate can generate benzotrifluorides. rsc.org Such reactions are initiated by the absorption of light, leading to the formation of reactive species.

Another advanced approach involves dual-role reagents like trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), which can act as both a CF₃ radical source and an internal oxidant under photochemical conditions. acs.org The reaction is initiated by light, which facilitates an electron transfer process involving the reagent, ultimately generating the trifluoromethyl radical needed for the reaction. While not specifically documented for this compound, the photolysis of related compounds like 3-trifluoromethyl-3-phenyldiazirine is known to proceed rapidly upon irradiation near 350 nm, generating a corresponding carbene that readily reacts with its environment. nih.gov This highlights the utility of photochemistry in activating trifluoromethylated aromatic compounds.

Radical-mediated pathways are among the most common for creating C-CF₃ bonds on aromatic rings. These reactions typically involve three key stages: initiation, propagation, and termination.

Initiation: A trifluoromethyl radical (CF₃•) is generated from a suitable precursor. This can be achieved photochemically with reagents like CF₃I or through chemical initiation using an oxidant with a reagent like AgSCF₃ to form a CF₃S• radical, which can participate in similar cyclization reactions. rsc.orgrhhz.net Reagents such as trifluoromethyl thianthrenium triflate can also serve as a source of CF₃• radicals. acs.org

Propagation: The highly electrophilic CF₃• radical then attacks the aromatic ring (e.g., benzene (B151609) or a substituted benzene) to form a trifluoromethylated cyclohexadienyl radical intermediate. This intermediate subsequently rearomatizes by losing a hydrogen atom, which is abstracted by another radical in the system, thereby propagating the radical chain.

Termination: The reaction concludes when radicals combine to form stable, non-radical species.

The addition of CF₃ radicals to alkynes is another documented radical process, which can be followed by cyclization or other transformations, illustrating the versatility of these intermediates in building complex heterocyclic systems. mdpi.com

While radical pathways are common, trifluoromethylation can also occur via an electrophilic mechanism, where a reagent delivers a formal "CF₃⁺" electrophile to the aromatic ring. Modern trifluoromethylating reagents based on sulfonium (B1226848) salts, such as the Umemoto and Togni reagents, are designed for this purpose. acs.org

Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) is a versatile reagent accessible from inexpensive starting materials that can engage in electrophilic trifluoromethylation. acs.org The general mechanism for electrophilic aromatic substitution (SₑAr) involves the attack of the aromatic π-system on the electrophile, forming a resonance-stabilized cationic intermediate known as a Wheland intermediate or σ-complex. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation of this intermediate restores aromaticity and yields the final trifluoromethylated product. The stability of this cationic intermediate is crucial in determining the reaction's feasibility and regioselectivity. wikipedia.org

Electrophilic Aromatic Substitution (EAS) in the Thiophene (B33073) Ring and Phenyl Moiety

The two aromatic rings in this compound exhibit different reactivities toward electrophilic aromatic substitution (EAS). The thiophene ring is an electron-rich heterocycle that is highly activated for EAS, while the phenyl ring is deactivated by the strongly electron-withdrawing trifluoromethyl group.

The substitution pattern during EAS reactions is dictated by the electronic properties of the substituents on both rings.

On the Phenyl Moiety: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It strongly deactivates the phenyl ring towards electrophilic attack, making reactions much slower compared to unsubstituted benzene. youtube.com This deactivation arises from the inductive withdrawal of electron density, which destabilizes the positive charge in the cationic Wheland intermediate. Consequently, the -CF₃ group acts as a meta-director . Electrophilic attack is directed to the positions meta to the -CF₃ group (C-2', C-4', and C-6' of the phenyl ring) to avoid placing the destabilizing positive charge of the intermediate directly adjacent to the CF₃-substituted carbon.

On the Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle that readily undergoes EAS, typically faster than benzene. youtube.com Substitution occurs preferentially at the α-positions (C-2 and C-5) because the sulfur atom can more effectively stabilize the cationic intermediate formed upon attack at these positions. In this compound, the thiophene ring is substituted at the C-3 position. This substituent influences the regioselectivity of further substitution. The primary sites for electrophilic attack on the thiophene ring would be the remaining α-position (C-5) and the adjacent β-position (C-4), as well as the other α-position (C-2). The C-5 position is generally the most favored site for electrophilic attack in 3-substituted thiophenes.

The table below summarizes the expected directing effects for electrophilic aromatic substitution on this compound.

RingActivating/Deactivating GroupExpected Position of Electrophilic AttackRationale
Phenyl Ring -CF₃ (at C-3')Meta positions (C-2', C-4', C-6')The -CF₃ group is strongly deactivating and a meta-director, avoiding destabilization of the cationic intermediate.
Thiophene Ring 3-Aryl (at C-3)C-5 (major), C-2 (minor)Thiophene is activated for EAS, favoring α-positions (C-2, C-5). The C-5 position is typically most reactive in 3-substituted thiophenes.

The regioselectivity of all electrophilic aromatic substitution reactions is controlled by the relative stability of the cationic intermediates (Wheland intermediates or arenium ions) formed during the rate-determining step. masterorganicchemistry.com

For the phenyl ring , attack by an electrophile (E⁺) at the ortho or para positions relative to the -CF₃ group would result in a resonance structure where the positive charge is located on the carbon atom directly bonded to the -CF₃ group. This arrangement is highly energetically unfavorable due to the powerful inductive electron-withdrawing effect of the -CF₃ group. In contrast, attack at the meta position ensures that the positive charge is never placed on this carbon, leading to a more stable intermediate and making meta-substitution the favored pathway. youtube.com

For the thiophene ring , electrophilic attack at the C-5 (α) position results in a cationic intermediate where the positive charge can be delocalized over three atoms, including the sulfur atom, which can accommodate the positive charge through resonance. Attack at the C-2 (α) position yields a similarly stabilized intermediate. Attack at the C-4 (β) position leads to an intermediate with only two possible resonance structures, making it less stable. Therefore, substitution is strongly favored at the available α-positions, primarily C-5. pearson.comresearchgate.net The stability of these intermediates ensures that EAS on the thiophene ring is both faster and more regioselective than on the deactivated phenyl ring.

Cyclization, Rearrangement, and Polymerization Reactions

The structural backbone of this compound, which combines a thiophene ring with a substituted phenyl group, allows for a variety of chemical transformations. These reactions are crucial for synthesizing more complex molecules, such as fused-ring systems for electronic applications and functional polymers. Key transformations include intramolecular cyclizations to create polycyclic structures and polymerization reactions to form conductive polymers.

The formation of fused heterocyclic systems from 3-arylthiophene precursors is a significant strategy for creating advanced materials. Thieno[3,2-b]thiophenes, for instance, are important building blocks for organic electronics. Synthetic methodologies that could be applied to this compound often involve creating new bonds between the phenyl and thiophene rings or by building a new ring onto the thiophene core.

While direct intramolecular cyclization of this compound itself is not extensively detailed, analogous reactions provide a clear precedent. For example, photochemical methods can be employed to induce cyclization. Free radical-mediated photocyclization, often involving a [6π] electrocyclization mechanism, is a powerful tool for constructing polycyclic molecules from precursors containing multiple phenyl rings. nih.gov In a typical reaction, irradiation of a triphenyl derivative can lead to the formation of a tribenzo-fused system through the generation of a biradical intermediate, followed by bonding and dehydrogenation. nih.gov

Another established route to fused systems is through the cyclization of functionalized thiophenes. For instance, the synthesis of thieno[3,2-b]thiophenes can be achieved through multi-step sequences starting from materials like 3-bromothiophene. nih.gov These methods involve steps such as metallation, reaction with sulfur, and subsequent cyclization reactions. nih.gov More efficient, step-economical methods have also been developed, such as the tandem bisulfide cyclization of unsaturated hydrocarbons like alkynyl diols, which can directly yield the thieno[3,2-b]thiophene (B52689) core. nih.gov These cascade reactions demonstrate the versatility of building fused rings onto a thiophene base. nih.gov The fusion of such π-sufficient heteroaryl moieties is an effective strategy for extending π-conjugation, which is desirable for applications in materials science, such as in the development of near-infrared absorbing dyes. rsc.org

Electrochemical polymerization is a widely used technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net For thiophene and its derivatives, including 3-phenylthiophenes, the process is an oxidative polymerization that proceeds through a well-established mechanism. researchgate.net

The general mechanism involves the following key steps:

Oxidation of the Monomer: The process begins with the electrochemical oxidation of the thiophene monomer at the electrode surface to form a radical cation. The potential required for this initial oxidation is a key parameter influenced by the monomer's structure. researchgate.netresearchgate.net For 3-phenylthiophene (B186537) derivatives, this oxidation potential typically ranges from 1.2 to 1.4 V. acs.org The presence of the electron-withdrawing trifluoromethylphenyl group is expected to increase this potential.

Dimerization: Two radical cations then couple to form a neutral dihydro-dimer. This dimer is subsequently oxidized back to a stable, conjugated dimer dication.

Propagation: The chain growth occurs through the electrophilic substitution of radical cations onto neutral monomers or oligomers already formed on the electrode surface. dtic.mil This step repeats, leading to the formation of long polymer chains. researchgate.net

The rate of polymerization can be significantly increased, and the required applied potential can be lowered, by introducing a small amount of an initiator like 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene. dtic.milacs.orggoogle.com These initiators have a lower oxidation potential than the monomer, facilitating the initial steps of polymerization. google.com The rate of polymerization has been found to be first order in the monomer concentration in the absence of such additives. dtic.mil

The properties of the resulting polymer, poly(this compound), are influenced by the substituent. The trifluoromethyl group is electron-withdrawing, which generally enhances the stability of the polymer in its n-doped (reduced) state. acs.org Studies on a similar compound, poly(3-(4-trifluoromethyl)-phenyl)-thiophene), confirm that the -PhCF₃ substituent has an electron-withdrawing nature. mdpi.com During the electrochemical oxidation (p-doping) of poly-3-phenylthiophene films, electrons are removed from the polymer backbone, and anions from the electrolyte are incorporated to maintain charge neutrality, rendering the polymer highly conductive. acs.orgresearchgate.net

Table 1: Electrochemical Properties of Various Phenylthiophene Monomers

MonomerOxidation Potential (V vs. Ag/Ag+)Resulting Polymer Band Gap (eV)Reference
3-Phenylthiophene1.2 - 1.4Low acs.org
3-p-MethylphenylthiopheneNot specifiedHigher researchgate.net
3-p-MethoxyphenylthiopheneNot specifiedHigher researchgate.net
3'-(1-Naphthyl)-2,2':5',2''-terthiophene0.75Not specified acs.org
3-(4-Trifluoromethyl)-phenyl)-thiopheneShifted anodic peak notedNot specified mdpi.com

Ligand-Accelerated and Organocatalytic Transformations for Derivatization

Beyond polymerization, the derivatization of the this compound core is essential for fine-tuning its properties for specific applications. Modern catalytic methods, including ligand-accelerated catalysis and organocatalysis, offer powerful tools for achieving selective functionalization.

Ligand-accelerated catalysis often involves transition metals, where the choice of ligand is crucial for controlling the reaction's outcome. For instance, in the synthesis of well-defined polythiophenes, Kumada catalyst-transfer polycondensation and Grignard metathesis (GRIM) polymerization are prominent methods. ntu.edu.tw In GRIM polymerization of a monomer like 2,5-dibromo-3-(decylthio)thiophene, a nickel catalyst such as Ni(dppp)Cl₂ is used to control the polymerization after a Grignard exchange reaction. ntu.edu.tw The choice of the phosphine (B1218219) ligand (dppp) is critical to the success of the polymerization.

Organocatalysis, which uses small organic molecules as catalysts, provides a complementary, metal-free approach to derivatization. This field has developed catalysts for a wide range of transformations. For example, chiral N-heterocyclic carbenes (NHCs) have been used as noncovalent organocatalysts to promote highly selective aza-Michael reactions. researchgate.net While not applied directly to this compound, these principles can be extended. The rational design of substrates with a thiophene structure has enabled catalytic asymmetric transformations, leading to valuable chiral molecules. rsc.org By using versatile intermediates, it is possible to obtain axially chiral thiophene derivatives and dearomatized chiral spiranes in high yields and with excellent enantioselectivities. rsc.org Such strategies could potentially be used to introduce new stereocenters or axial chirality to derivatives of this compound, opening avenues for applications in chiral materials and asymmetric synthesis.

Structure Function Relationships in Advanced Materials Applications

Electronic Structure Modulation and Band Gap Engineering

The electronic properties of conjugated organic materials, such as 3-[3-(Trifluoromethyl)phenyl]thiophene, are not fixed but can be finely tuned through strategic chemical design. This tunability is fundamental to their application in electronic devices, as it allows for the precise control of charge carrier injection and transport.

Tuning Electronic Properties via Chemical and Architectural Modifications

The introduction of substituents onto a conjugated backbone is a powerful strategy for modulating electronic properties. In the case of this compound, the trifluoromethyl (-CF3) group on the phenyl ring plays a crucial role. As a potent electron-withdrawing group, it significantly influences the energy levels of the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical studies on related thiophene-based compounds have demonstrated that the incorporation of electron-withdrawing moieties leads to a stabilization of both the HOMO and LUMO levels, effectively lowering their energies. This effect can enhance the air stability of the material, a critical factor for the longevity of organic electronic devices.

Furthermore, the electronic and optical properties of polythiophene derivatives can be adjusted by controlling the degree of polymerization and the nature of the substituents. For instance, strong electron-pushing groups can enhance fluorescence properties, while bulky side groups can induce geometrical distortions that affect the π-conjugation length and, consequently, the electronic properties. mdpi.com

Architectural modifications, such as the synthesis of donor-acceptor (D-A) copolymers, offer another avenue for tuning electronic characteristics. By alternating electron-rich (donor) and electron-poor (acceptor) units along a polymer chain, it is possible to create materials with tailored band gaps and absorption profiles. While this compound is a small molecule, the principles of D-A interactions are relevant to understanding its electronic behavior and designing more complex systems based on this core structure.

Modification Strategy Effect on Electronic Properties Relevant Findings for Thiophene (B33073) Derivatives
Introduction of Electron-Withdrawing GroupsLowers HOMO and LUMO energy levels, can improve air stability.Theoretical studies show that fluorination and N-substitution in thiophene-phenylene oligomers result in decreased HOMO and LUMO energies.
Variation of Substituent PositionInfluences steric hindrance and molecular packing, affecting intermolecular electronic coupling.The position of substituents on the thiophene ring can alter the polymerization behavior and the final properties of the resulting polymer.
Polymerization and CopolymerizationAllows for the creation of materials with tunable band gaps and absorption spectra through the incorporation of different monomer units.The electronic and optical properties of polythiophenes are dependent on the degree of polymerization and the substituents present. mdpi.com

Stabilization of Conjugated π-Electron Systems

The stability of the conjugated π-electron system is paramount for efficient charge transport in organic semiconductors. The arrangement of alternating single and double bonds in the thiophene and phenyl rings of this compound creates a delocalized π-system that serves as a pathway for charge carriers.

The inherent aromaticity of the thiophene ring contributes to the stability of this system. The sulfur atom in the thiophene ring possesses lone pairs of electrons, one of which participates in the aromatic sextet, enhancing the ring's electronic delocalization and stability. hgxx.org Chalcone compounds containing thiophene derivatives are noted for their stability, which is attributed to the strong intermolecular interactions and delocalization of the π-electron conjugation in the molecular system. arxiv.org

Charge Transport Properties and Conductivity

The efficiency of charge transport in organic semiconducting materials is a critical determinant of their performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This property is intrinsically linked to both the electronic structure of the individual molecules and their collective arrangement in the solid state.

Effect of Mesoscale Crystalline Structure on Field-Effect Mobility

The arrangement of molecules in the solid state, or the mesoscale crystalline structure, has a profound impact on the field-effect mobility of an organic semiconductor. Different packing motifs, such as herringbone and π-stacking, can lead to vastly different degrees of intermolecular electronic coupling and, consequently, charge transport efficiency.

For instance, a study on thiazole (B1198619)/thiophene-based oligomers with trifluoromethylphenyl groups revealed that π-π stacking interactions are the primary drivers for hole transport. nih.gov In such arrangements, the overlapping π-orbitals of adjacent molecules create pathways for charge carriers to hop between molecules. The introduction of nitrogen atoms into the thiophene rings of a related co-oligomer was found to induce a dramatic shift from a herringbone to a π-stacking packing motif, which was attributed to significant changes in the molecular electrostatic potential.

The mobility of charge carriers in organic thin-film transistors based on thiophene-substituted diketopyrrolopyrrole copolymers can be explained by a Multiple-Trap-and-Release model, where charge carriers are temporarily localized in trap states within the material. rsc.org The investigation of structure-charge transport relationships in thiophene-substituted naphthyridine crystalline materials has shown that these materials can self-assemble into one-dimensional stacking motifs, which are highly desirable for efficient charge propagation. herts.ac.uk

Structural Feature Influence on Charge Transport Example from Related Thiophene Systems
Molecular Packing (e.g., π-stacking vs. herringbone)Determines the degree of intermolecular orbital overlap, which is crucial for charge hopping.π-π stacking is primarily responsible for hole transport in thiazole/thiophene-based oligomers with trifluoromethylphenyl groups. nih.gov
Intermolecular Interactions (e.g., hydrogen bonding)Can significantly influence electron transport.Hydrogen bonding interactions have a notable effect on electron transport in certain trifluoromethylphenyl-containing oligomers. nih.gov
Crystalline Domain Size and OrientationLarger, well-ordered crystalline domains generally lead to higher mobility.The self-assembly into 1D stacking motifs in thiophene-substituted naphthyridines is beneficial for charge propagation. herts.ac.uk

Investigation of Through-Space Conductance Pathways

In addition to charge transport through the covalent bonds of the molecular backbone (through-bond), charge can also be transported between non-covalently interacting parts of molecules, a phenomenon known as through-space conductance. This is particularly relevant in systems where molecules adopt specific spatial arrangements that bring their π-systems into close proximity.

Research on related systems has begun to explore these alternative conductance pathways. For example, investigations into single-molecule conductance have revealed that through-space channels can exist in non-strictly face-to-face aligned thiophenes or phenyl-thiophene systems. This suggests that even in the absence of perfect π-stacking, efficient charge transport can occur.

Furthermore, the concept of through-space conjugation, where π-electrons delocalize between two closely stacked phenyl rings, has been a subject of study. This phenomenon can lead to unique optical and electronic properties and can be exploited in the design of novel optoelectronic materials.

Optoelectronic Performance and Photophysical Characteristics

The interaction of this compound with light is a key aspect of its potential use in optoelectronic devices like organic light-emitting diodes (OLEDs) and OPVs. Its photophysical properties, including absorption and emission of light, are dictated by its electronic structure.

The absorption of light by this molecule will correspond to electronic transitions between its molecular orbitals, primarily the HOMO to LUMO transition. The energy of this transition, and thus the color of light absorbed, is directly related to the HOMO-LUMO gap. As discussed, this gap can be tuned by chemical modifications. The introduction of electron-withdrawing groups like the trifluoromethylphenyl moiety can influence the absorption spectrum.

Photoluminescence, the emission of light from an excited electronic state, is another critical property. The efficiency and color of this emission are crucial for OLED applications. Studies on polythiophene derivatives have shown that the photoluminescence properties can be significantly affected by substituents. For instance, the presence of bromine substituents on the thiophene ring can lead to a blue shift in the fluorescence of poly(3-decylthiophene-co-3-bromothiophene), which is attributed to the electron-withdrawing inductive effect of bromine and a donor-π-acceptor (D-π-A) effect within the polymer structure. hgxx.org Similarly, the photoluminescence of poly(3-methylthiophene) nanowires can be enhanced upon hybridization with DNA. nih.gov

Luminescence Properties and Quantum Efficiency

The luminescence of conjugated polymers derived from this compound is intrinsically linked to the electronic nature of its constituent parts. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, is expected to modulate the energy levels of the polymer's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation directly impacts the polymer's fluorescence properties.

The introduction of the 3-(trifluoromethyl)phenyl group is anticipated to influence the quantum yield in several ways:

Electronic Effects: The electron-withdrawing nature of the -CF3 group can lead to a more planar conformation of the polymer backbone by reducing steric hindrance between adjacent monomer units. This increased planarity can enhance π-conjugation, which often correlates with higher fluorescence quantum yields.

Interchain Interactions: The bulky nature of the substituent may also serve to increase the distance between polymer chains in the solid state, thereby reducing intermolecular quenching effects that are a common cause of decreased quantum efficiency in thin films.

It is important to note that the quantum efficiency can be significantly influenced by the solvent environment in solutions and by the morphology of the film in the solid state. For instance, studies on other functionalized thiophene-based molecules have shown that the fluorescence quantum yield can vary significantly with the polarity of the solvent.

Light Absorption and Emission Profiles

The light absorption and emission characteristics of materials based on this compound are dictated by the energy gap between the HOMO and LUMO levels. The absorption spectrum reveals the wavelengths of light that the material can absorb to promote an electron from the ground state to an excited state, while the emission spectrum shows the wavelengths of light emitted as the electron returns to the ground state.

Generally, for poly(3-arylthiophene)s, the introduction of an electron-withdrawing group on the phenyl ring leads to a blue shift in the absorption and emission spectra compared to the unsubstituted poly(3-phenylthiophene). This is because the electron-withdrawing group stabilizes the HOMO level to a greater extent than the LUMO level, thereby increasing the energy gap.

The following table summarizes the expected trends in the photophysical properties of poly(this compound) based on general principles of substituted polythiophenes.

PropertyExpected Trend for Poly(this compound)Rationale
Absorption Maximum (λmax) Likely blue-shifted compared to poly(3-phenylthiophene)The electron-withdrawing -CF3 group increases the HOMO-LUMO gap.
Emission Maximum (λem) Likely blue-shifted compared to poly(3-phenylthiophene)The emission energy is directly related to the HOMO-LUMO gap.
Stokes Shift ModerateThe difference between absorption and emission maxima, influenced by molecular rigidity and excited-state geometry changes.
Quantum Yield (ΦF) Potentially enhanced in the solid stateThe bulky substituent may reduce aggregation-caused quenching.

Electrochemical Behavior and Doping Characteristics

The electrochemical properties of polymers derived from this compound are of paramount importance for their application in electronic devices such as transistors and sensors. The ability to reversibly oxidize (p-dope) and reduce (n-dope) the polymer backbone is a defining characteristic of conducting polymers.

p-Doping and n-Doping Performance in Poly(phenylthiophene) Derivatives

Polythiophenes are known to be readily p-dopable, meaning they can be oxidized to form positively charged species (polarons and bipolarons) along the polymer chain, which are responsible for electrical conductivity. The ease of this process is related to the energy of the HOMO level; a higher HOMO energy facilitates oxidation.

The presence of the electron-withdrawing 3-(trifluoromethyl)phenyl substituent is expected to lower the HOMO level of the polymer. Consequently, a higher potential will be required to oxidize poly(this compound) compared to unsubstituted poly(3-phenylthiophene). This makes the material more resistant to oxidative degradation but also requires a stronger oxidizing agent for p-doping.

N-doping, or the reduction of the polymer to form negatively charged species, is generally more challenging for polythiophenes. This process is related to the energy of the LUMO level; a lower LUMO energy facilitates reduction. The electron-withdrawing -CF3 group is expected to lower the LUMO level, which should, in principle, make n-doping more accessible for poly(this compound) compared to its non-fluorinated counterpart. Therefore, the introduction of the trifluoromethylphenyl group may impart a degree of ambipolar character to the material, allowing for both p- and n-channel transport in field-effect transistors.

Cyclic Voltammetry for Redox Potential Analysis

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of materials. By scanning the potential applied to an electrode coated with the polymer film, one can determine the oxidation and reduction potentials.

While specific CV data for poly(this compound) is scarce, a study on the constitutional isomer, poly(3-[4-(trifluoromethyl)phenyl]thiophene), provides valuable comparative data. The cyclic voltammogram for the electropolymerization of 3-(4-trifluoromethyl)phenylthiophene shows an irreversible anodic peak at approximately 1.51 V (vs. Ag/AgCl), which is attributed to the oxidation of the monomer and the formation of the polymer film. mdpi.com This oxidation potential is higher than that of unsubstituted 3-phenylthiophene (B186537), confirming the electron-withdrawing effect of the trifluoromethylphenyl group. mdpi.com

The following table presents the reported oxidation potentials for 3-(4-trifluoromethyl)phenylthiophene, which can serve as an estimate for the behavior of the 3-isomer.

CompoundAnodic Peak Potential (Ea) vs. Ag/AgClReference
3-(4-Trifluoromethyl)phenyl)thiophene1.51 V mdpi.com

It is expected that the redox potentials of poly(this compound) would be in a similar range, reflecting the strong electron-withdrawing nature of the substituent. The stability of the doped states can also be assessed by repeatedly cycling the potential and observing any changes in the CV curve. A stable material will exhibit reversible redox peaks with minimal degradation over multiple cycles.

Influence of Molecular Structure on Film Morphology and Device Performance

The performance of an organic electronic device is not solely dependent on the intrinsic electronic properties of the material but is also critically influenced by the morphology of the active layer. The arrangement of the polymer chains in the solid state, including their orientation, packing, and crystallinity, plays a crucial role in determining charge transport efficiency.

The substitution of a thiophene ring at the 3-position with a bulky group like 3-(trifluoromethyl)phenyl can significantly impact the polymer's ability to self-assemble into well-ordered structures. The regioregularity of the polymer, which describes the head-to-tail coupling of the monomer units, is a key factor. A high degree of regioregularity generally promotes a more planar backbone conformation, facilitating π-π stacking between adjacent chains and leading to higher charge carrier mobilities.

The presence of the trifluoromethylphenyl group can have competing effects on film morphology:

Steric Hindrance: The bulky substituent can introduce steric hindrance that disrupts the close packing of the polymer chains, potentially leading to a more amorphous film with lower charge mobility.

Intermolecular Interactions: The fluorine atoms in the -CF3 group can participate in non-covalent interactions, such as F···H or F···S contacts, which could influence the intermolecular packing and potentially lead to unique solid-state structures.

Solubility and Processing: The substituent can improve the solubility of the polymer in organic solvents, which is advantageous for solution-based processing techniques like spin-coating. The choice of solvent and processing conditions (e.g., annealing temperature) can be used to control the film morphology and optimize device performance.

Polymeric and Oligomeric Systems Incorporating Trifluoromethylated Phenylthiophenes

Synthesis and Polymerization of Monomers Based on 3-[3-(Trifluoromethyl)phenyl]thiophene

The synthesis of poly(this compound) can be achieved through several polymerization techniques, each offering different levels of control over the final polymer structure and properties.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a direct method for synthesizing conductive polymer films on an electrode surface. mdpi.com This technique involves the oxidative polymerization of the monomer from a solution containing an electrolyte. For thiophene (B33073) derivatives, the process is initiated by applying an electrical potential to oxidize the monomer to a radical cation. These radical cations then couple to form dimers, oligomers, and ultimately, a polymer film that deposits onto the electrode. beilstein-journals.org

While direct studies on the this compound isomer are not widely available, research on the closely related 3-(4-trifluoromethyl)-phenyl)-thiophene provides significant insights. mdpi.com In a typical electrochemical setup, the monomer is dissolved in a solvent like acetonitrile (B52724) with a supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB). mdpi.com The polymerization is carried out using cyclic voltammetry, where the potential is repeatedly swept. During the first anodic scan, an oxidation peak appears, corresponding to the formation of monomer radical cations. With successive scans, this peak may shift, and new peaks associated with the polymer's redox activity emerge, indicating the growth of a conductive polymer film on the electrode. mdpi.com The stability and ease of preparation of 3-substituted thiophenes make them well-suited for electrochemical oxidation and surface modification. mdpi.com

The substituent's electronic nature and position significantly influence the oxidation potential. The electron-withdrawing trifluoromethylphenyl group is expected to increase the monomer's oxidation potential compared to unsubstituted thiophene or alkyl-substituted thiophenes.

Chemical Polymerization Routes (e.g., Oxidative Coupling)

Chemical polymerization offers a scalable method for producing larger quantities of the polymer. Oxidative coupling is a common route for synthesizing polythiophenes. This method typically uses an oxidizing agent, such as iron(III) chloride (FeCl₃), in a suitable solvent like chloroform. The mechanism involves the oxidation of the monomer to radical cations, which then couple. cmu.edu

Another powerful set of methods for synthesizing regioregular polythiophenes involves transition-metal-catalyzed cross-coupling reactions. These include:

Grignard Metathesis (GRIM) Polymerization : This is a preferred method for achieving highly regioregular poly(3-substituted thiophenes). researchgate.net It involves the synthesis of a 2-bromo-5-(bromomagnesio)-3-substituted-thiophene intermediate, which is then polymerized using a nickel catalyst, such as Ni(dppp)Cl₂. researchgate.net This method often yields polymers with a high percentage of head-to-tail (HT) couplings. researchgate.net

Stille and Suzuki Coupling : These methods involve the reaction of dihalogenated thiophene monomers with organotin or organoboron derivatives, respectively, catalyzed by a palladium complex. They offer good control over the polymer structure.

For a monomer like this compound, these chemical routes would allow for the synthesis of soluble polymers that can be processed from solution for device fabrication.

Characterization and Properties of Poly(this compound) and Copolymers

The properties of the resulting polymer are intrinsically linked to its molecular structure, including its regioregularity, molecular weight, and the influence of the bulky, electron-withdrawing side group.

Regioregularity and Molecular Weight Control

Regioregularity is a crucial parameter for poly(3-substituted thiophenes) as it dictates the planarity of the polymer backbone and, consequently, its electronic and optical properties. researchgate.net Since the monomer is asymmetrical, three different couplings can occur during polymerization: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). researchgate.net

Coupling Type Description Impact on Polymer Structure
Head-to-Tail (HT) 2-position of one monomer links to the 5-position of the next.Promotes a planar conformation, leading to high conjugation, smaller bandgaps, and higher conductivity. researchgate.net
Head-to-Head (HH) 2-position of one monomer links to the 2-position of the next.Causes steric repulsion between side chains, forcing the backbone to twist and disrupting π-conjugation. researchgate.net
Tail-to-Tail (TT) 5-position of one monomer links to the 5-position of the next.Less sterically hindered than HH but still disrupts the ideal planar structure.

This table illustrates the different coupling possibilities in the polymerization of 3-substituted thiophenes and their structural consequences.

A high degree of HT coupling (high regioregularity) is desirable for achieving optimal electronic properties. researchgate.net Methods like GRIM polymerization are specifically designed to maximize HT content. researchgate.netresearchgate.net For poly(this compound), the significant steric bulk of the phenyl-CF₃ group would make HH couplings particularly unfavorable, strongly influencing the polymer's final conformation.

Control over molecular weight can be achieved by adjusting the monomer-to-catalyst ratio in chain-growth polymerizations like KCTP/GRIM or by controlling the polymerization time. researchgate.netresearchgate.net

Thermal Stability and Processability

The thermal stability of polythiophenes is an important factor for device longevity and processing. Polymers with aromatic side chains generally exhibit good thermal stability. Research on poly(p-phenylene sulfide) polymers, which also contain aromatic rings in their structure, indicates that thermal stability can be enhanced by branching and heat treatment. nih.gov Polythiophene derivatives are known for their high thermal stability, which is a key property for their application in electronic devices. nih.govuobasrah.edu.iq Novel poly(aryl ether ketones) containing trifluoromethyl groups also show high thermal decomposition temperatures (above 520°C), suggesting that the CF₃ group contributes positively to thermal robustness. google.com Therefore, poly(this compound) is expected to be a thermally stable material.

Processability is largely determined by the polymer's solubility. The bulky 3-(trifluoromethyl)phenyl side chain should enhance solubility in common organic solvents like chloroform, dichloromethane, and N-methyl-2-pyrrolidone (NMP), similar to other polythiophenes with large side groups. google.com This good solubility is advantageous for solution-based processing techniques like spin-coating, which are essential for fabricating thin-film devices. rsc.org

Applications in Organic Electronic Devices

The unique electronic properties imparted by the 3-(trifluoromethyl)phenyl substituent make the corresponding polymer a candidate for several organic electronic applications. The CF₃ group is strongly electron-withdrawing, which lowers both the HOMO and LUMO energy levels of the polymer.

This property is highly beneficial for applications such as:

Organic Field-Effect Transistors (OFETs) : The lowered HOMO level can lead to enhanced stability against ambient oxidation, making the material suitable for p-type channels in OFETs that can operate in air. The material's properties make it suitable for use as a semiconductor channel layer in thin-film transistors (TFTs). wikipedia.orgresearchgate.net

Organic Photovoltaics (OPVs) : As an electron donor (p-type material) in bulk heterojunction solar cells, a lower HOMO level can result in a higher open-circuit voltage (Voc), which is a key parameter for cell efficiency. Fluorinated polythiophenes have demonstrated high efficiencies in polymer-fullerene solar cells. google.com

Sensors : The interaction between the polymer's fluorinated side chains and specific analytes can induce changes in its optical or electrical properties. google.com Research on the 3-(4-trifluoromethyl)-phenyl)-thiophene isomer has shown its potential for detecting synthetic stimulants, where the -PhCF₃ group plays a crucial role in molecular recognition. mdpi.com This suggests similar potential for the 3-CF₃ isomer as a chemosensor.

Electroluminescent Polymers : Polythiophenes with various side chains are used in light-emitting devices due to their fluorescence properties. uobasrah.edu.iq The specific emission color of poly(this compound) would depend on its conjugation length and solid-state packing.

The combination of good solubility, high thermal stability, and tunable electronic properties positions poly(this compound) as a promising material for advancing the field of organic electronics. nih.gov

Organic Field-Effect Transistors (OFETs)

Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), thiophene-based oligomers and polymers are valued for their tunable emission colors and good charge-injection/transport properties. researchgate.net The electronic properties imparted by the trifluoromethylphenyl group could be leveraged to design host materials or emissive-layer components in OLEDs. By lowering the LUMO level, the electron injection barrier from the cathode could potentially be reduced. Furthermore, the rigid structure of the phenylthiophene unit can help in achieving high photoluminescence quantum yields in the solid state by preventing non-radiative decay processes. Research on branched thiophene-based oligomers has shown that modifying the molecular structure can lead to devices with high luminance and efficiency. researchgate.net For example, specific branched oligothiophenes have achieved a luminance of 10,500 cd/m² and an external quantum efficiency of 0.45% in air. researchgate.net The specific contribution of the this compound unit to OLED performance remains a subject for future research.

Organic Solar Cells (OSCs)

Thiophene-based conjugated systems are among the most promising materials for the active layer in Organic Solar Cells (OSCs) due to their strong light absorption, structural versatility, and efficient charge transport. sci-hub.catrsc.org The introduction of an electron-withdrawing trifluoromethylphenyl group can lower the HOMO energy level of the donor polymer. This is a critical parameter in OSCs as the open-circuit voltage (Voc) is directly proportional to the difference between the HOMO of the donor and the LUMO of the acceptor material. sci-hub.cat Therefore, polymers based on this compound could potentially lead to higher Voc values in devices. While specific power conversion efficiency (PCE) data for polymers from this exact monomer is not documented, the general class of thiophene-based oligomers and polymers continues to be a major focus of OSC research, with efforts aimed at optimizing molecular structures to improve all photovoltaic parameters, including short-circuit current (Jsc) and fill factor (FF). sci-hub.catresearchgate.net

Performance in Electrochemical Energy Storage Systems

The electrochemical properties of polymers derived from phenylthiophenes make them candidates for active materials in energy storage devices. The ability of these polymers to undergo reversible p- and n-doping is the basis for their function in supercapacitors.

Supercapacitors and Electrochemical Capacitors

Polythiophene derivatives are recognized as promising materials for pseudocapacitors, a type of supercapacitor where energy is stored through fast and reversible Faradaic reactions at the electrode surface. bohrium.commdpi.com A study on a polymeric film derived from the isomeric 3-(4-trifluoromethyl)-phenyl)-thiophene demonstrated its successful electrochemical polymerization and interaction with various analytes, confirming the electrochemical activity of this class of materials. mdpi.com Research on other poly(3-phenylthiophene) derivatives has shown their viability as active materials for electrochemical capacitors, with performance depending on the substituent on the phenyl ring and the electrolyte used. bohrium.comosti.gov These polymers can be electrochemically deposited on conductive substrates like carbon paper to form the capacitor's electrodes. bohrium.com

Energy and Power Densities of Active Materials

The performance of a supercapacitor is often evaluated by its energy and power density. For electroactive polymers derived from 3-phenylthiophene (B186537) derivatives, these metrics have been reported in model single-cell devices. Although data for poly(this compound) is not specified, studies on related substituted poly(3-phenylthiophene)s provide a benchmark for expected performance.

Constant current multicycle tests on capacitors using these related polymers have demonstrated significant energy and power densities. bohrium.comosti.gov The long-term stability of these materials is also a key factor, with investigations showing stable performance over thousands of charge-discharge cycles. bohrium.com

Below is a table summarizing the performance of related poly(3-phenylthiophene) derivatives in electrochemical capacitors.

ParameterValueDischarge RateReference
Active Material Energy DensityUp to 50 Wh/kg50 mA/cm² bohrium.com
Active Material Power DensityUp to 5 kW/kg10 mA/cm² bohrium.com
Operating Voltage2.8 - 2.9 V- bohrium.com
Cycle Life StabilityUp to 1000 cycles- bohrium.com

This data is for related poly(3-phenylthiophene) derivatives and not specifically for poly(this compound).

Current Research Directions and Future Outlook

Development of Novel Synthetic Methodologies for Precision Functionalization

The ability to precisely modify the structure of 3-[3-(Trifluoromethyl)phenyl]thiophene is crucial for fine-tuning its properties for specific applications. Current research is actively pursuing innovative synthetic methodologies to achieve this with high selectivity and efficiency.

One promising avenue is the use of C-H bond activation , a powerful technique that allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. sigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and environmentally friendly. For instance, palladium-catalyzed direct C-H arylation has been successfully employed for the synthesis of α-aryl/heteroaryl thiophenes with low catalyst loading. organic-chemistry.org The regioselectivity of these reactions, which is critical for controlling the electronic properties of the final product, can be influenced by the choice of catalyst, ligands, and reaction conditions. clockss.orgmdpi.com For example, the use of TMPMgCl·LiCl has been shown to induce metalation at the 5-position of 3-substituted thiophenes selectively. clockss.org

Another key strategy is directed ortho-metalation (DoM) , where a directing group on the aromatic ring guides the metalation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.orgbaranlab.org This method offers excellent regiocontrol, enabling the introduction of a wide range of functional groups with high precision. wikipedia.org While traditionally applied to groups like amides and methoxy (B1213986) groups, the trifluoromethyl group itself can act as a moderate directing group. organic-chemistry.org

Furthermore, advancements in trifluoromethylation and trifluoromethoxylation reactions are expanding the toolkit for modifying thiophene (B33073) derivatives. chemrxiv.orgrsc.org The development of new reagents and catalytic systems allows for the efficient introduction of trifluoromethyl and trifluoromethoxy groups into aromatic and heterocyclic compounds, which can significantly alter their electronic properties and stability. clockss.orgchemrxiv.orgresearchgate.net

The table below summarizes some of the key synthetic strategies being explored for the precision functionalization of thiophene derivatives.

Synthetic StrategyDescriptionKey AdvantagesRelevant Research Areas
C-H Bond Activation Direct functionalization of C-H bonds, often catalyzed by transition metals like palladium. sigmaaldrich.comnih.govAtom economy, reduced synthetic steps, access to novel derivatives. organic-chemistry.orgOrganic electronics, materials science, medicinal chemistry. sigmaaldrich.com
Directed Ortho-Metalation (DoM) Regioselective functionalization at the position ortho to a directing group on the aromatic ring. wikipedia.orgorganic-chemistry.orgbaranlab.orgHigh regioselectivity, introduction of diverse functional groups.Synthesis of complex organic molecules, drug discovery. youtube.com
Advanced Trifluoromethylation Introduction of trifluoromethyl groups using novel reagents and catalytic methods. chemrxiv.orgrsc.orgnih.govEnhanced metabolic stability, altered electronic properties. nih.govAgrochemicals, pharmaceuticals, materials science. nih.gov

Advanced Computational Approaches for Predictive Materials Design

The vast chemical space of possible this compound derivatives necessitates efficient methods for predicting their properties before synthesis. Advanced computational approaches are playing an increasingly vital role in this area, accelerating the discovery of new materials with desired functionalities.

Machine learning (ML) models are being developed to predict the performance of organic semiconductors based on their molecular structure. chemrxiv.orgboisestate.eduresearchgate.net These models are trained on large datasets of known materials and can learn complex structure-property relationships. boisestate.eduacs.orgacs.org For example, ML algorithms can predict key parameters like charge carrier mobility and crystal packing, which are crucial for the performance of organic electronic devices. chemrxiv.org This allows for the high-throughput virtual screening of candidate molecules, identifying the most promising candidates for synthesis and experimental validation. acs.org

Computational Fluid Dynamics (CFD) is another powerful tool used to simulate and optimize the deposition process of organic semiconductor thin films. rsc.org The morphology of these films has a profound impact on device performance, and CFD simulations can provide insights into how to control film growth to achieve desired structures. rsc.orgmdpi.com For instance, simulations can help in designing deposition techniques like "fluid-enhanced crystal engineering" to produce large, high-quality single crystals. rsc.org

Quantum chemical calculations , such as Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and properties of molecules. numberanalytics.comalliedacademies.orgnih.govnih.gov These calculations can predict properties like HOMO-LUMO energy levels, which are critical for designing efficient organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). alliedacademies.org By combining DFT with machine learning, researchers can build more accurate predictive models that can accelerate the design of new materials.

The integration of these computational techniques is creating a powerful framework for the in silico design of next-generation organic materials.

Design of Next-Generation Organic Semiconductors and Conductors

The unique electronic properties of this compound make it a highly promising candidate for use in next-generation organic semiconductors and conductors. organic-chemistry.org The trifluoromethyl group acts as a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This is beneficial for creating n-type organic semiconductors, which are essential for the fabrication of complementary circuits, a key technology for low-power electronics. nih.gov

Research into related thiophene-based materials has demonstrated the potential for high performance in organic field-effect transistors (OFETs). baranlab.orgnih.govrsc.orgyoutube.com For example, novel thiazole (B1198619) oligomers and thiazole/thiophene co-oligomers incorporating trifluoromethylphenyl groups have exhibited excellent n-type performance with high electron mobilities, reaching up to 1.83 cm²/Vs. nih.gov While direct performance data for this compound in OFETs is still emerging, these results strongly suggest its potential for high-performance devices. sigmaaldrich.comnih.gov

The development of solution-processable organic semiconductors is a key goal for achieving low-cost, large-area fabrication of electronic devices. acs.org The introduction of appropriate side chains onto the thiophene ring can enhance the solubility of the material without significantly compromising its electronic properties. This would enable the use of printing techniques for the fabrication of flexible and lightweight electronic devices. youtube.com

The following table highlights the key attributes and potential performance of trifluoromethylated phenylthiophenes in organic electronics.

PropertyInfluence of Trifluoromethyl GroupPotential Application
Electron Affinity Increased due to the electron-withdrawing nature of the CF3 group.n-type organic semiconductors for OFETs and complementary circuits. nih.gov
Charge Carrier Mobility Potentially high, as demonstrated by related trifluoromethylphenyl-substituted oligomers. nih.govHigh-performance transistors for displays and logic circuits. rsc.org
Solution Processability Can be tuned by the addition of solubilizing side chains.Low-cost, large-area fabrication of flexible electronics. acs.org
Stability The C-F bond is very strong, potentially leading to enhanced environmental and operational stability.Long-lifetime electronic devices.

Integration of Trifluoromethylated Phenylthiophenes into Multifunctional Devices

The versatility of this compound extends beyond simple transistors and holds promise for its integration into a variety of multifunctional devices.

One exciting area is in the development of chemical sensors . alliedacademies.orgresearchgate.netalliedacademies.org The electronic properties of thiophene-based materials are sensitive to their chemical environment, making them ideal for detecting specific analytes. nih.govresearchgate.netdtu.dk For instance, a polymeric film derived from a similar compound, 3-(4-trifluoromethyl)-phenyl)-thiophene, has been used to create a sensor for the detection of synthetic stimulants. The trifluoromethylphenyl group plays a crucial role in the recognition of the target molecules. This opens up possibilities for developing sensors for environmental monitoring, medical diagnostics, and security applications. alliedacademies.org

Another promising application is in the field of bioelectronics , where electronic devices interface with biological systems. frontiersin.org Biocompatible polymers are essential for medical devices that are implanted in the body. numberanalytics.comchempilots.comcelanese.com By functionalizing trifluoromethylated phenylthiophenes with biocompatible side chains, it may be possible to create materials that can be used in devices such as biosensors, neural interfaces, and drug delivery systems. nih.gov The inherent conductivity of the thiophene backbone could be utilized for electrical stimulation or recording of biological signals, while the trifluoromethyl groups could enhance stability and modulate interactions with biological molecules.

The table below outlines potential multifunctional device applications for this class of compounds.

Device TypePrinciple of OperationPotential Role of this compound
Chemical Sensor Change in electrical or optical properties upon binding of an analyte. researchgate.netThe trifluoromethylphenyl group can provide specific binding sites for target molecules, enhancing selectivity. nih.govdtu.dk
Biosensor Detection of biological molecules through specific interactions.Functionalized with biocompatible groups, it could form the active layer for detecting proteins, DNA, or other biomarkers. nih.gov
Neural Interface Electrical stimulation or recording of neural activity.The conductive polymer backbone could provide the interface with neurons, while the trifluoromethyl groups could improve stability and biocompatibility. frontiersin.org
Drug Delivery System Controlled release of therapeutic agents.Could be incorporated into a polymer matrix where the release of a drug is triggered by an electrical signal.

Exploration of New Application Avenues Beyond Current Paradigms

The unique properties of this compound are inspiring researchers to explore application avenues that go beyond conventional electronics.

One such area is photodynamic therapy (PDT) , a cancer treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. alliedacademies.orgacs.orgnih.gov Thiophene-containing molecules are being investigated as potential photosensitizers due to their ability to absorb light and generate singlet oxygen. wikipedia.org The introduction of trifluoromethyl groups could enhance the photophysical properties and cellular uptake of these photosensitizers, potentially leading to more effective PDT agents. youtube.comacs.org

Another emerging application is in the field of sustainable energy technologies . Thiophene derivatives are being explored as materials for organic photovoltaics (OPVs) and energy storage devices like sodium-ion batteries. researchgate.netnih.govnih.gov The tunability of the electronic properties of this compound could be leveraged to design materials with optimized energy levels for efficient light harvesting in solar cells or for high-capacity charge storage in batteries. researchgate.netrsc.org

Furthermore, the incorporation of trifluoromethyl groups into thiophene-based polymers could lead to materials with unique properties for applications in areas such as agrochemicals . chempilots.com The trifluoromethyl group is a common feature in many successful pesticides and herbicides, as it can enhance their biological activity and metabolic stability. chempilots.com

The table below summarizes some of the novel and exploratory applications for trifluoromethylated phenylthiophenes.

Application AreaPotential Role of this compoundKey Advantages
Photodynamic Therapy As a photosensitizer for cancer treatment. wikipedia.orgalliedacademies.orgEnhanced photophysical properties and cellular uptake due to the trifluoromethyl group. youtube.comacs.org
Sustainable Energy In organic photovoltaics and energy storage devices. researchgate.netrsc.orgTunable electronic properties for optimized performance in solar cells and batteries. researchgate.net
Agrochemicals As a scaffold for new pesticides and herbicides. chempilots.comThe trifluoromethyl group can enhance biological activity and stability. chempilots.com
Anticancer Agents As a destabilizer of tubulin polymerization in tumor cells.Tetrahydrobenzo[b]thiophene derivatives have shown promise in arresting tumor cell mitosis. nih.gov

Q & A

Basic: What are the standard synthetic routes for 3-[3-(Trifluoromethyl)phenyl]thiophene, and how can reaction conditions be optimized?

Methodological Answer:
A one-pot synthesis approach is commonly employed, leveraging cross-coupling reactions (e.g., Suzuki-Miyaura) between thiophene derivatives and trifluoromethyl-substituted aryl halides. Optimization involves screening reagents and solvents:

  • Reagent Selection : PDBBA (phenylboronic acid derivatives) in toluene achieves 96% yield of the target product, while DIBALH in THF yields only 60% due to competing reduction pathways .
  • Solvent and Temperature : Toluene at 25°C provides higher regioselectivity compared to DCM or THF. Lower temperatures (e.g., -75°C) are reserved for sensitive intermediates to minimize side reactions .
  • Validation : Monitor reaction progress via TLC and HPLC to confirm purity (>95%) and identity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR (for CF₃ group analysis) are essential. Compare experimental shifts with computed spectra (e.g., TD-DFT/B3LYP) to resolve ambiguities in substituent positioning .
  • X-ray Crystallography : Use SHELXL for structure refinement. High-resolution data (e.g., <1.0 Å) ensures accurate determination of bond angles and torsional strain in the thiophene-aryl system .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 242.23 g/mol) and detects halogenated impurities .

Advanced: How can computational tools predict the electronic properties of this compound?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps. The electron-withdrawing CF₃ group lowers the LUMO, enhancing charge-transfer capabilities .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Adjust the grid box to encompass the trifluoromethylphenyl moiety for accurate binding affinity predictions .
  • Validation : Compare computed UV-Vis spectra (ZINDO-CI) with experimental data to assess π→π* transitions .

Advanced: How do solvent polarity and substituent effects influence regioselectivity in derivatization reactions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic substitution, favoring para-substitution on the thiophene ring. Non-polar solvents (e.g., toluene) promote ortho/para mixtures .
  • Substituent Analysis : The CF₃ group directs electrophiles to the thiophene’s α-position via inductive effects. Steric hindrance from the aryl ring limits β-substitution .
  • Case Study : In [3+2]-cycloadditions, THF at -78°C yields 85% α-functionalized product, while room-temperature reactions show reduced selectivity (60%) .

Advanced: How can contradictory data between computational predictions and experimental results be resolved?

Methodological Answer:

  • Error Source Identification : Check for basis set limitations in DFT (e.g., B3LYP vs. CAM-B3LYP for charge-transfer states) or inadequate conformational sampling in docking studies .
  • Experimental Replication : Repeat syntheses under inert conditions to rule out oxidation byproducts. Use deuterated solvents for NMR to detect trace impurities .
  • Consensus Building : Cross-validate with multiple techniques (e.g., XRD for structure, cyclic voltammetry for redox properties) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and safety goggles to avoid dermal/ocular exposure .
  • Waste Management : Segregate halogenated waste (e.g., CF₃-containing byproducts) and dispose via licensed hazardous waste facilities .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Advanced: What strategies optimize catalytic systems for large-scale derivatization?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Ni(dppf)Cl₂ for cross-coupling efficiency. Pd systems typically achieve >90% conversion but require ligand tuning to reduce costs .
  • Microwave-Assisted Synthesis : Reduce reaction times from 48 hours to 2 hours while maintaining yields (e.g., 92% vs. 88% conventional heating) .
  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., <5% dimerization) by controlling residence time and temperature gradients .

Basic: How to navigate literature databases for prior studies on this compound?

Methodological Answer:

  • Keyword Strategy : Use Boolean terms like "(3-(trifluoromethyl)phenyl)thiophene AND synthesis" in SciFinder or Reaxys. Exclude non-academic sources (e.g., commercial catalogs) .
  • Citation Tracking : Follow references from authoritative journals (e.g., J. Org. Chem.) and use tools like Web of Science to identify seminal papers .
  • Database Filters : Apply "crystallography" or "spectroscopy" filters to prioritize methodological studies over applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.